pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate
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Overview
Description
Amyl rhodamine may promote mitochondrial respiration in liver mitochondria. Amyl rhodamine is responsible for uncoupling (respiratory stimulation in state 4) by two distinct processes. Immediately after amylrhodamine addition stimulation of respiration takes place. The second phase of the respiratory stimulation is not linear in time. Respiration rate within this phase increases with rising of potassium and phosphate content in the medium. The beginning of respiratory increment coincides with the second phase of Ca2+ release from mitochondria.
Scientific Research Applications
Detection of Reactive Oxygen Species
Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate and its derivatives have been utilized in the development of novel fluorescence probes. These probes are specifically designed to detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. They have been applied to living cells for visualizing reactive species generated in stimulated neutrophils, offering a valuable tool for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Inhibitors Against Corrosion
Research on the theoretical synthesis of related compounds, such as methyl and ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, has shown these compounds to be effective inhibitors in acidic environments. They protect mild steel against corrosion by being adsorbed on its surface, as demonstrated in studies involving absorption spectra and scanning electron microscope/dispersive X-ray technique (Arrousse et al., 2021).
Chiral Separations in High-Performance Liquid Chromatography
Amylose derivatives, including those with a benzoate moiety, have been synthesized and evaluated for their ability to act as chiral stationary phases in high-performance liquid chromatography (HPLC). These compounds have demonstrated significant enantioseparation abilities, making them potentially useful for the separation of chiral compounds in various scientific applications (Tang et al., 2017).
Modulation of Amyloid-Beta Aggregation and Neurotoxicity
Halogenated derivatives of Amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate have been studied for their ability to modulate amyloid-beta peptide aggregation, a process implicated in Alzheimer’s disease. Halogenation of the xanthene benzoate group in these compounds enhances their inhibitory capacity on amyloid-beta aggregation, correlating to a reduction in neurotoxicity (Wong et al., 2013).
Properties
CAS No. |
120167-03-5 |
---|---|
Molecular Formula |
C25H24N2O3 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
pentyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C25H24N2O3/c1-2-3-6-13-29-25(28)19-8-5-4-7-18(19)24-20-11-9-16(26)14-22(20)30-23-15-17(27)10-12-21(23)24/h4-5,7-12,14-15,26H,2-3,6,13,27H2,1H3 |
InChI Key |
YDISASJUIRXAHM-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Canonical SMILES |
CCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
amyl rhodamine amyl-O-(6-amino-3-imino-3H-xanthene-9-yl)benzoate amylrhodamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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